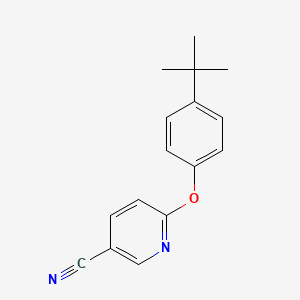

6-(4-tert-butylphenoxy)pyridine-3-carbonitrile

描述

属性

IUPAC Name |

6-(4-tert-butylphenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-16(2,3)13-5-7-14(8-6-13)19-15-9-4-12(10-17)11-18-15/h4-9,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYMQQNGBCMJTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-tert-butylphenoxy)pyridine-3-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 4-tert-butylphenol and 3-cyanopyridine.

Reaction: The 4-tert-butylphenol undergoes a nucleophilic substitution reaction with 3-cyanopyridine in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).

Conditions: The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 6-(4-tert-butylphenoxy)pyridine-3-carbonitrile follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactants: Using bulk quantities of 4-tert-butylphenol and 3-cyanopyridine.

Optimized Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Purification: The product is purified using techniques like recrystallization or column chromatography to achieve the desired purity level.

化学反应分析

Types of Reactions

6-(4-tert-butylphenoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The tert-butylphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 6-(4-tert-butylphenoxy)pyridine-3-carbonitrile as an anticancer agent. Its structural features allow it to interact with biological targets effectively, leading to cytotoxic effects on cancer cells. Compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines .

1.2 Neurological Disorders

The compound has been investigated for its effects on neurological disorders, particularly its role as a ligand for histamine receptors. Research indicates that derivatives of pyridine compounds can modulate receptor activity, which may be beneficial in treating conditions such as neuropathic pain and anxiety . The ability to influence receptor interactions makes this compound a candidate for further development in neuropharmacology.

1.3 Antimicrobial Properties

Another area of interest is the antimicrobial activity of 6-(4-tert-butylphenoxy)pyridine-3-carbonitrile. Preliminary studies suggest that this compound exhibits inhibitory effects against various pathogens, making it a potential lead for developing new antimicrobial agents .

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

In material science, compounds like 6-(4-tert-butylphenoxy)pyridine-3-carbonitrile are being explored for their use in organic electronic devices such as OLEDs. The unique electronic properties of pyridine derivatives facilitate efficient charge transport and luminescence, which are critical for enhancing the performance of OLEDs . The photoluminescence characteristics indicate that these compounds can be tuned for specific applications in display technologies.

2.2 Photocatalysis

The compound's potential as a photocatalyst has also been investigated. Its ability to participate in charge transfer processes makes it suitable for applications in photocatalytic reactions, which are essential for environmental remediation and energy conversion technologies . The synthesis methods employed can enhance its photocatalytic efficiency, paving the way for sustainable chemical processes.

Synthesis and Characterization

The synthesis of 6-(4-tert-butylphenoxy)pyridine-3-carbonitrile typically involves multi-step organic reactions that incorporate various functional groups to achieve the desired biological activity and physical properties. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are utilized to confirm the structure and purity of synthesized compounds .

Case Studies

作用机制

The mechanism of action of 6-(4-tert-butylphenoxy)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 6-(4-tert-butylphenoxy)pyridine-3-carbonitrile can be contextualized by comparing it to related pyridine-3-carbonitrile derivatives.

Substituent Effects on Electronic and Fluorescent Properties

- 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives (e.g., S4–S8): Substitution with electron-donating groups (e.g., -SCH₃, -OCH₃) enhances fluorescence intensity and red-shifts emission wavelengths. For instance, 2-amino-4-(4-methylthiophenyl)-6-phenylpyridine-3-carbonitrile (S4) exhibits a fluorescence maximum at 450 nm with high quantum yield, attributed to intramolecular charge transfer (ICT) .

Table 1: Comparative Analysis of Pyridine-3-carbonitrile Derivatives

Thermodynamic and Kinetic Stability

- Frontier Molecular Orbitals (FMOs): The energy gap (ΔE = EHOMO–ELUMO) for 6-(ethylamino)pyridine-3-carbonitrile is 5.77 eV, indicative of moderate chemical reactivity. The tert-butylphenoxy group’s electron-donating nature may narrow this gap, increasing reactivity slightly compared to halogenated derivatives (ΔE > 6 eV for Levan N) .

生物活性

6-(4-tert-butylphenoxy)pyridine-3-carbonitrile is a synthetic compound with notable biological activities, particularly in medicinal chemistry. This article explores its structure, synthesis, biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-(4-tert-butylphenoxy)pyridine-3-carbonitrile is C₁₆H₁₆N₂O, with a molecular weight of approximately 252.31 g/mol. The compound features a pyridine ring substituted with a tert-butylphenoxy group and a carbonitrile functional group, which contribute to its unique reactivity and biological interactions.

Synthesis

The synthesis of 6-(4-tert-butylphenoxy)pyridine-3-carbonitrile can be achieved through several methods, including:

- Nucleophilic Substitution : The tert-butylphenoxy group can be introduced via nucleophilic substitution reactions on the pyridine ring.

- Carbonitrile Formation : The carbonitrile group is typically added through a reaction involving cyanide sources under appropriate conditions.

Biological Activities

Research indicates that 6-(4-tert-butylphenoxy)pyridine-3-carbonitrile exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines.

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12.5 | |

| Anticancer | MCF-7 (breast cancer) | 8.0 | |

| Anticancer | A549 (lung cancer) | 7.5 |

The mechanisms by which 6-(4-tert-butylphenoxy)pyridine-3-carbonitrile exerts its biological effects are multifaceted:

- Inhibition of Cell Proliferation : The compound appears to disrupt the cell cycle in cancer cells, leading to apoptosis.

- Interaction with Molecular Targets : It may interact with specific receptors or enzymes involved in cell signaling pathways, modulating their activity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Anticancer Effects : In a controlled study, 6-(4-tert-butylphenoxy)pyridine-3-carbonitrile was administered to MCF-7 cells, resulting in significant growth inhibition compared to control groups. The study concluded that the compound could serve as a lead for developing new anticancer therapies.

- Antimicrobial Efficacy Testing : Another study evaluated the compound against various pathogens, demonstrating its ability to inhibit growth effectively, particularly in Gram-positive bacteria.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 6-(4-tert-butylphenoxy)pyridine-3-carbonitrile, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between pyridine-3-carbonitrile derivatives and 4-tert-butylphenol precursors. Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient aryl-ether bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures >95% purity .

Q. What spectroscopic and chromatographic techniques are essential for characterizing the purity and structure of 6-(4-tert-butylphenoxy)pyridine-3-carbonitrile?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm the tert-butylphenoxy group (δ 1.3 ppm for tert-butyl CH₃) and pyridine ring protons (δ 7.5–8.5 ppm) .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect byproducts .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 293.142 (calculated for C₁₆H₁₈N₂O) .

Q. How can researchers design initial biological screening assays to evaluate the compound’s activity?

- Methodological Answer :

- In vitro enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates .

- Cell viability assays : Test in cancer cell lines (e.g., HeLa or MCF-7) via MTT assay at 1–100 µM concentrations .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only controls .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental binding data for this compound?

- Methodological Answer :

- Orthogonal assays : Compare surface plasmon resonance (SPR) binding kinetics with isothermal titration calorimetry (ITC) to validate affinity measurements .

- Crystallography : Co-crystallize the compound with its target protein to resolve discrepancies in docking poses .

- Replicate synthesis : Ensure batch-to-batch consistency by repeating synthesis under controlled conditions .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to modify the compound’s pharmacological profile?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified phenoxy groups (e.g., electron-withdrawing substituents) to assess impact on potency .

- Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical binding motifs .

- ADME profiling : Evaluate metabolic stability (e.g., liver microsomal assays) and permeability (Caco-2 model) for lead optimization .

Q. What advanced computational approaches are suitable for predicting the environmental fate and biodegradation pathways of this compound?

- Methodological Answer :

- QSAR models : Apply EPI Suite or TEST software to estimate biodegradability (e.g., BIOWIN scores) .

- Molecular dynamics (MD) : Simulate hydrolysis pathways in aqueous environments to identify persistent metabolites .

- Ecotoxicity assays : Use Daphnia magna or algae models to assess acute/chronic toxicity .

Data Contradiction Analysis

- Case Example : Conflicting reports on cytochrome P450 inhibition (IC₅₀ ranging from 10 nM to 1 µM).

- Resolution :

Verify compound purity via HPLC and elemental analysis .

Standardize assay conditions (pH, temperature, enzyme source) .

Compare results across multiple labs using shared reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。